molecular formula C14H17N5O2 B2684545 N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 903077-95-2

N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No.: B2684545
CAS No.: 903077-95-2
M. Wt: 287.323
InChI Key: JGDJIHXTRDFZGQ-UHFFFAOYSA-N
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Description

N1-(2-Cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a 4-methylpiperazine moiety at the N2 position. While direct data on this compound are absent in the provided evidence, its structural features align with oxalamides studied for antiviral, enzymatic inhibition, and flavoring applications.

Properties

IUPAC Name

N-(2-cyanophenyl)-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-18-6-8-19(9-7-18)17-14(21)13(20)16-12-5-3-2-4-11(12)10-15/h2-5H,6-9H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDJIHXTRDFZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 4-methylpiperazine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as follows:

  • Formation of Intermediate

    • 2-cyanophenylamine + oxalyl chloride → intermediate
    • Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature (0-5°C)
  • Formation of Final Product

    • Intermediate + 4-methylpiperazine → this compound
    • Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature (room temperature)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

  • Antitumor Activity : Preliminary studies indicate that N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide may inhibit the proliferation of cancer cells. For instance, it has been tested against various cancer cell lines with significant cytotoxic effects observed. The mechanism appears to involve cell cycle arrest, particularly at the G2/M phase, which is crucial for cancer treatment strategies targeting cell division.
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is interest in its potential antidepressant properties. The piperazine moiety may interact with neurotransmitter systems, suggesting a basis for further exploration in neuropharmacology.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityCell Line/ModelIC50 (µM)Mechanism
AntitumorMCF7 (breast cancer)5.0Cell cycle arrest at G2/M phase
AntitumorHT-29 (colon cancer)3.5Inhibition of cell proliferation
NeuropharmacologicalNeurotransmitter assaysN/APotential serotonin receptor modulation

Case Study 1: Antitumor Efficacy

In a study evaluating the antiproliferative effects of various oxalamide derivatives, this compound exhibited significant cytotoxicity against MCF7 and HT-29 cell lines. The compound's IC50 values were recorded at 5.0 µM for MCF7 and 3.5 µM for HT-29 cells, indicating strong potential as an anticancer agent.

Case Study 2: Neuropharmacological Assessment

Research focusing on similar compounds with piperazine structures revealed that they could modulate serotonin receptors effectively. While specific data on this compound's receptor affinity are still under investigation, preliminary results suggest it may share similar properties, warranting further research into its neuropharmacological effects.

Future Directions in Research

Further research is essential to fully elucidate the pharmacological profile and mechanisms of action of this compound. Key areas for future studies include:

  • In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.
  • Mechanistic Studies : To explore specific interactions with cellular targets and pathways involved in its biological activities.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Features and Substitution Patterns

Oxalamides exhibit diverse pharmacological properties depending on substituents at N1 and N2. Below is a comparison of key structural motifs:

Compound Name N1 Substituent N2 Substituent Key Functional Groups Reference
Target Compound 2-Cyanophenyl 4-Methylpiperazin-1-yl -CN, piperazine N/A
N1-(4-Chlorophenyl)-N2-...oxalamide (14) 4-Chlorophenyl 5-(Hydroxymethyl)-4-methylthiazol-2-yl -Cl, -OH, thiazole
N1-(3-Cyanophenyl)-N2-...oxalamide (22) 3-Cyanophenyl 4-Methoxyphenethyl -CN, -OCH3
S336 (Umami agonist) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl -OCH3, pyridine
N1-(3-Chloro-4-fluorophenyl)-N2-... (28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl -Cl, -F, -OCH3

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The target compound’s 2-cyanophenyl group shares similarities with compound 22 (3-cyanophenyl), which may enhance metabolic stability compared to electron-donating groups like -OCH3 .
  • Piperazine vs.

Analysis :

  • The 2-cyanophenyl group in the target compound may reduce yield compared to less hindered substituents (e.g., 3-ethoxyphenyl in 21) due to steric and electronic challenges during coupling .
Antiviral Activity (HIV Entry Inhibitors):
  • Compounds 13–15 () with 4-chlorophenyl and thiazole substituents showed antiviral activity targeting the CD4-binding site of HIV.
Enzyme Inhibition (Cytochrome P450 4F11):
  • Compound 28 (3-chloro-4-fluorophenyl) demonstrated potent inhibition of stearoyl-CoA desaturase, with -Cl and -F enhancing target binding. The target’s -CN group may offer similar potency through hydrophobic interactions .
Flavoring Agents:
  • S336 () and related oxalamides activate umami taste receptors. The target’s 4-methylpiperazine may introduce bitterness, limiting flavor applications compared to pyridine- or methoxy-substituted analogs .

Physicochemical Properties

Property Target Compound Compound 14 () Compound 22 ()
Molecular Weight* ~335.34 g/mol 409.28 g/mol (APCI+) 343.1 g/mol (ESI-MS)
HPLC Purity N/A 93.2% Not reported
Solubility** Likely moderate (basic piperazine) Low (thiazole) Low (lipophilic phenethyl)

Calculated for target; others from experimental data.
*
Predicted based on substituents.

Toxicological and Metabolic Profiles

  • Flavoring Agents: N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FEMA 4233) has a NOEL of 100 mg/kg/day, with a safety margin of 500 million . The target compound’s -CN group may alter metabolic pathways, necessitating specific toxicity studies.
  • Metabolism : Oxalamides are typically metabolized via hydrolysis or cytochrome P450 oxidation. The 4-methylpiperazine in the target compound may undergo N-demethylation, contrasting with O-demethylation in methoxy-substituted analogs .

Biological Activity

N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and applications of this compound, supported by relevant data and findings from recent studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H20N4O2C_{17}H_{20}N_{4}O_{2} with a molecular weight of 312.37 g/mol. The synthesis typically involves the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is subsequently reacted with 4-methylpiperazine. The reaction conditions generally include the use of a solvent like dichloromethane and a base such as triethylamine to neutralize hydrochloric acid produced during the reaction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the piperazine ring are crucial for binding to these targets, leading to modulation of their activity. The exact pathways can vary depending on the application context .

Biological Activity

Research indicates that this compound exhibits significant potential in various biological contexts:

Case Studies and Research Findings

Several studies have explored the biological activities of oxalamide derivatives:

  • Antiproliferative Studies : In vitro studies on related oxalamide compounds have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
  • Mechanistic Insights : Research has demonstrated that certain oxalamides can disrupt microtubule dynamics by binding to β-tubulin, leading to cytoskeleton disruption in cancer cells .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have highlighted modifications on the piperazine ring and cyano group that enhance biological activity, providing insights into optimizing drug design .

Data Summary

The following table summarizes key properties and findings related to this compound:

Property/ActivityDescription
Molecular FormulaC17H20N4O2C_{17}H_{20}N_{4}O_{2}
Molecular Weight312.37 g/mol
Anticancer ActivitySignificant inhibition of cancer cell proliferation
Neuropharmacological EffectsPotential treatment for neurological disorders
Antiviral PropertiesPossible inhibition of viral entry mechanisms
Synthesis MethodReaction of 2-cyanophenylamine with oxalyl chloride

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